molecular formula C13H10ClNO3 B2794150 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1469351-94-7

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid

Cat. No.: B2794150
CAS No.: 1469351-94-7
M. Wt: 263.68
InChI Key: CZGMDZBXEWVRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid” is an organic compound with a molecular weight of 263.68 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) . This indicates that the compound has a complex structure involving a pyridine ring, a carboxylic acid group, and a chlorophenyl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related pyridine derivatives involves the use of substituted benzothiazoles and chloropyridine carboxylic acids to prepare a range of pyridine carboxylic acids, demonstrating the versatility of pyridine-based compounds in chemical synthesis. These compounds exhibit variable antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • In another study, derivatives of pyridine carboxylic acids, including chloro and methoxy substituted compounds, were characterized using spectroscopic techniques and density functional theory (DFT) calculations. These compounds showed significant antibacterial activities, suggesting their potential applications in antibacterial drug development (Tamer et al., 2018).

Applications in Materials Science

  • Pyridine-based polymers incorporating pyridine groups have been developed as cathode interfacial layers for polymer solar cells. These polymers improve the power conversion efficiency of solar cells by enhancing the interfacial dipole at the cathode side and facilitating n-doping of fullerene acceptors, reducing interfacial energy loss (Chen et al., 2017).

Chemical Interactions and Reactivity

  • The electroreduction of substituents on a pyridine ring has been studied, providing insights into the reactivity of various functional groups attached to pyridine rings in aqueous sulfuric acid. This research has implications for the synthesis and modification of pyridine-based compounds in electrochemical applications (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Structural and Spectral Analysis

  • The synthesis and characterization of a unique manganese (II) complex of 4-methoxy-pyridine-2-carboxylate revealed its crystal structure, FT-IR, and UV-Vis spectra. DFT calculations supported the experimental results, shedding light on the coordination sphere of the central Mn(II) ion and its interactions with the ligand. This study contributes to the understanding of metal-ligand interactions and the design of metal complexes for various applications (Tamer, 2017).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include exploring its potential uses in organic synthesis, given the known catalytic properties of pyridinecarboxylic acids . Additionally, more research is needed to understand its safety profile and mechanism of action.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGMDZBXEWVRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469351-94-7
Record name 2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.